molecular formula C23H17FN2O3 B2993909 (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951975-18-1

(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2993909
CAS RN: 951975-18-1
M. Wt: 388.398
InChI Key: CVHNAGVLLBCUPG-NHDPSOOVSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Encapsulation for Aromatic Molecules

Research by Mattsson et al. (2008) on the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages demonstrates the potential of complex organometallic structures in creating encapsulation systems for various molecules, including aromatic compounds. Such studies hint at applications in drug delivery systems, where the controlled encapsulation and release of drugs are critical (Mattsson, Govindaswamy, Furrer, Sei, Yamaguchi, Süss-Fink, & Therrien, 2008).

Fluorescent Chemosensors for Metal Ions

Li et al. (2014) synthesized a fluorescent sensor for Zn(2+) ions, showcasing the utility of such compounds in the detection and analysis of metal ions. The compound's structure, which incorporates pyridine and benzamide moieties, provides a specific binding site for Zn(2+), indicating potential applications in biochemical and environmental monitoring (Li, Zhou, Huang, Yang, Tang, Dou, Zhao, & Liu, 2014).

Solid-State Tautomeric Structure Analysis

A study by Bacsa et al. (2013) explored the solid-state tautomeric structure of a complex molecule related to HIV integrase inhibition. This research underlines the importance of understanding molecular structures for the development of pharmaceutical agents, particularly in the context of designing inhibitors for specific proteins involved in disease processes (Bacsa, Okello, Singh, & Nair, 2013).

Two-Photon Absorption Properties for Fluorophores

Yan et al. (2007) investigated the synthesis and two-photon absorption properties of new π-conjugated dendritic fluorophores, highlighting the potential of such compounds in two-photon fluorescence imaging and photopolymerization. This area of research is particularly relevant for applications in biological imaging and materials science (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, & Chen, 2007).

Applications in Selective Extraction of Metal Ions

Hudson et al. (2006) presented new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective extraction of americium(III) from europium(III). Such research is crucial for applications in nuclear waste management and the recycling of rare earth elements, demonstrating the broader environmental and industrial significance of these compounds (Hudson, Boucher, Braekers, Desreux, Drew, Foreman, Harwood, Hill, Madic, Marken, & Youngs, 2006).

properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHNAGVLLBCUPG-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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